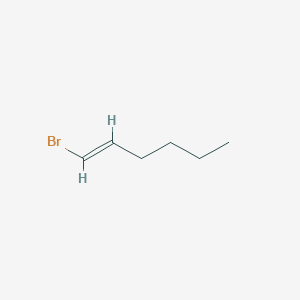

1-Bromo-1-hexene

Description

1-Bromo-1-hexene (CAS: 4558-27-4) is a brominated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.057 g/mol . It is synthesized via the radical addition of hydrogen bromide (HBr) to n-butylacetylene in the presence of peroxides, yielding 74% of the product with a boiling point of 139–141°C . The compound features a terminal double bond (between C1 and C2) and a bromine atom at the first carbon, making it reactive in alkylation and polymerization reactions. Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of dienes and functionalized alkenes .

Properties

CAS No. |

13154-13-7 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

(E)-1-bromohex-1-ene |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |

InChI Key |

FBUZNPORDKVYFD-AATRIKPKSA-N |

SMILES |

CCCCC=CBr |

Isomeric SMILES |

CCCC/C=C/Br |

Canonical SMILES |

CCCCC=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 1-Hexene: One common method to prepare 1-Bromo-1-hexene involves the bromination of 1-hexene.

Electrochemical Bromofunctionalization: Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or other brominating agents under controlled conditions to ensure high yield and purity of the trans isomer .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-Bromo-1-hexene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: It can participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form dibromohexane.

Elimination Reactions: It can undergo elimination reactions to form hexadiene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) in the presence of solvents like carbon tetrachloride (CCl4).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

Major Products:

Substitution: Formation of hexanol or hexylamine depending on the nucleophile used.

Addition: Formation of 1,2-dibromohexane.

Elimination: Formation of 1,3-hexadiene

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 1-Bromo-1-hexene is used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, including substitution and elimination reactions.

Biology and Medicine:

Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.

Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving halogenated compounds.

Industry:

Polymer Production: Used in the production of specialty polymers and resins.

Material Science: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-Bromo-1-hexene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .

Comparison with Similar Compounds

Table 1: Comparison of Bromohexene Isomers

Key Observations :

- Positional isomerism significantly impacts reactivity. Terminal bromoalkenes (e.g., this compound) favor allylic reactions, while internal isomers (e.g., 1-bromo-3-hexene) may undergo stereoselective additions .

- Synthetic routes differ: this compound is synthesized via HBr radical addition , whereas 5-bromo-1-hexene relies on allylic bromination .

Saturated Analogs: 1-Bromohexane

Table 2: Comparison with 1-Bromohexane

Key Differences :

- The double bond in this compound enables addition reactions (e.g., hydrohalogenation), whereas 1-bromohexane undergoes substitution due to its saturated structure .

- Boiling points reflect differences in molecular polarity and intermolecular forces.

Cyclohexene Derivatives

Table 3: Cyclohexene-Based Bromides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.